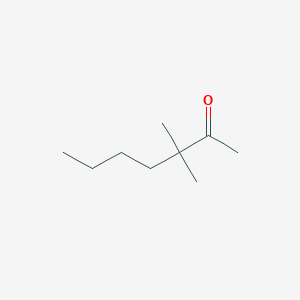

3,3-Dimethylheptan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50337-01-4 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3,3-dimethylheptan-2-one |

InChI |

InChI=1S/C9H18O/c1-5-6-7-9(3,4)8(2)10/h5-7H2,1-4H3 |

InChI Key |

BFOHIWPVMRNQNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethylheptan 2 One and Its Key Intermediates

Chemo- and Regioselective Synthesis of the 3,3-Dimethylheptan-2-one Skeleton

Achieving the specific arrangement of atoms in this compound demands precise control over reaction pathways. The choice of reagents and reaction conditions is critical to ensure that bonds are formed at the desired positions and that other functional groups, if present in more complex precursors, remain unaffected.

Organometallic Reagent-Mediated Carbon-Carbon Bond Formation Strategies

Organometallic reagents, which feature a carbon-metal bond, are powerful tools for creating new carbon-carbon bonds. Their utility in synthesizing highly branched structures lies in the strong nucleophilicity of the carbon atom bound to the metal.

A classic and reliable method for constructing the carbon framework of this compound involves a two-step sequence: the addition of a Grignard reagent to an aldehyde, followed by the oxidation of the resulting secondary alcohol.

This pathway begins with the nucleophilic addition of methylmagnesium bromide to 2,2-dimethylhexanal. The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and creating a secondary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol, 3,3-dimethylheptan-2-ol.

The final step is the oxidation of this alcohol to the target ketone. Secondary alcohols are readily oxidized to ketones using a variety of reagents. chemguide.co.ukwikipedia.org This transformation does not proceed further, as the oxidation of a ketone would require the cleavage of a strong carbon-carbon bond. byjus.com Common and effective oxidizing agents for this purpose include chromic acid (H₂CrO₄), often generated in situ (Jones oxidation), pyridinium (B92312) chlorochromate (PCC), and methods like the Swern or Dess-Martin periodinane oxidations, which are known for their mild conditions. chemistryviews.orglibretexts.org

An alternative Grignard-based approach involves the addition of a Grignard reagent to a nitrile. masterorganicchemistry.com In this route, a suitable Grignard reagent, such as n-butylmagnesium bromide, could be added to 2,2-dimethylpropionitrile. The reaction forms an imine anion intermediate, which upon hydrolysis, yields the desired ketone directly. chemistrysteps.comlibretexts.orglibretexts.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Conditions | Key Advantages |

|---|---|---|

| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, Acetone | Strong, inexpensive, and effective. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ solvent | Milder than chromic acid, avoids over-oxidation. libretexts.org |

| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild conditions, short reaction times, high yields. wikipedia.org |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine, Low temp. (-78 °C) | Very mild, avoids heavy metals. |

Organolithium and organozinc reagents provide alternative and sometimes superior pathways for the synthesis of sterically hindered ketones.

Organolithium Reagents: These reagents are generally more reactive than their Grignard counterparts. wikipedia.orgtaylorandfrancis.com A highly effective method for ketone synthesis involves the reaction of a carboxylic acid with two equivalents of an organolithium reagent. For the synthesis of this compound, 2,2-dimethylhexanoic acid can be treated with methyllithium (B1224462). The first equivalent of methyllithium acts as a base, deprotonating the carboxylic acid. The second equivalent then adds to the carboxylate, forming a stable tetrahedral dianion intermediate. This intermediate does not collapse until an aqueous workup is performed, which then liberates the ketone. researchgate.net This method prevents the common problem of over-addition that can occur with more reactive carbonyl derivatives like acid chlorides or esters.

Organozinc Reagents: Organozinc compounds are less nucleophilic than Grignard or organolithium reagents, a characteristic that imparts greater functional group tolerance and selectivity. sigmaaldrich.comlibretexts.org The Fukuyama coupling is a powerful palladium-catalyzed reaction that couples a thioester with an organozinc reagent to produce a ketone. wikipedia.org To synthesize this compound via this method, one could react a thioester, such as S-ethyl 2,2-dimethylhexanethioate, with a methylzinc reagent (e.g., methylzinc chloride) in the presence of a palladium catalyst. The mild nature of this reaction allows it to proceed without affecting other sensitive functional groups that might be present in the molecule. wikipedia.org

Table 2: Comparison of Organometallic Reagents for Ketone Synthesis

| Reagent Type | Relative Reactivity | Common Precursor | Key Feature |

|---|---|---|---|

| Grignard (R-MgX) | High | Aldehyde, Nitrile, Ester | Widely used, versatile, risk of over-addition. |

| Organolithium (R-Li) | Very High | Carboxylic Acid, Weinreb Amide | Highly reactive, can react with carboxylic acids. wikipedia.orgresearchgate.net |

| Organozinc (R-ZnX) | Moderate | Thioester (Fukuyama), Alkyl Halide (Negishi) | High functional group tolerance, used in catalytic cycles. sigmaaldrich.com |

Catalytic Approaches for the Construction of this compound

Catalytic methods offer advantages in terms of efficiency, atom economy, and mild reaction conditions. Transition-metal catalysis and organocatalysis have emerged as sophisticated tools for the synthesis of complex molecules.

Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds. Several palladium-catalyzed reactions can be adapted to synthesize ketones or their immediate precursors. As mentioned, the Fukuyama coupling provides a direct route to ketones using a thioester and an organozinc reagent. wikipedia.org

Another innovative approach is the palladium-catalyzed coupling of esters with organoboron compounds. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov In this methodology, an activated ester, such as a 2-pyridyl ester of 2,2-dimethylhexanoic acid, can be coupled with a methylboron compound (e.g., methylboronic acid or a derivative) in the presence of a palladium catalyst like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. The coordination of the pyridyl nitrogen to the palladium center is believed to be key to the reaction's efficiency. organic-chemistry.org

While this compound is an achiral molecule and therefore cannot exist as enantiomers, the principles of enantioselective organocatalysis are highly relevant to the synthesis of structurally similar, highly branched chiral ketones. Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations.

A prominent strategy in this area is the asymmetric α-alkylation of ketones. nih.gov This is often achieved through enamine catalysis, where a chiral primary or secondary amine catalyst reacts with a ketone to form a nucleophilic chiral enamine intermediate. This intermediate can then react with an electrophile, such as an alkyl halide, with high stereocontrol. rsc.org The chiral catalyst guides the approach of the electrophile, leading to the preferential formation of one enantiomer of the α-alkylated product.

Recent advancements have introduced novel activation modes, such as singly occupied molecular orbital (SOMO) catalysis, which involves the one-electron oxidation of the enamine intermediate to a more reactive radical cation. pnas.org Additionally, photo-organocatalytic methods utilize light to generate reactive species, enabling direct asymmetric alkylation of ketones under exceptionally mild conditions. nih.govacs.org These methods represent the cutting edge of ketone synthesis and are instrumental in creating complex chiral molecules containing sterically hindered centers adjacent to a carbonyl group.

Biocatalytic Transformations Leading to this compound and Its Analogues

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild, environmentally friendly conditions. nih.gov For the synthesis of this compound and its analogues, biocatalytic methods primarily focus on the stereoselective reduction of prochiral ketones to produce chiral secondary alcohols, which are key precursors to chiral ketones. nih.govgeorgiasouthern.edu

The transformation is typically accomplished using whole-cell biocatalysts (such as plants or microorganisms) or isolated enzymes like oxidoreductases or dehydrogenases. nih.govgeorgiasouthern.edu These biocatalysts contain the necessary enzymes and cofactors (e.g., NAD(P)H) required for the reduction. nih.gov While the direct biocatalytic oxidation of a secondary alcohol to a ketone is less common, it represents a potential route where chirality at the alcohol carbon is destroyed to form the achiral ketone. mdpi.com

Engineered carbonyl reductases have demonstrated high stereoselectivity in the synthesis of chiral lactones from keto-acid precursors, showcasing the potential for creating highly specific catalysts for desired transformations. rsc.org The use of plant cells, such as Daucus carota (carrot), has been explored for the enantioselective reduction of various prochiral ketones to their corresponding optically active alcohols. nih.govsfasu.edu

Table 1: Examples of Biocatalytic Systems for Ketone/Alcohol Synthesis

| Biocatalyst Type | Example | Transformation | Key Advantages |

| Whole-Cell (Plant) | Daucus carota (Carrot) | Reduction of prochiral ketones to chiral alcohols | Low cost, environmentally benign, stereospecific. sfasu.edu |

| Whole-Cell (Yeast) | Saccharomyces carlsbergensis, Rhodotorula glutinis | Reduction of prochiral ketones to chiral alcohols | Can produce specific enantiomers with high optical purity. nih.gov |

| Isolated Enzyme | Carbonyl Reductase / Alcohol Dehydrogenase | Asymmetric reduction of ketones or oxidation of alcohols | High specificity, potential for engineering to improve activity and selectivity. georgiasouthern.edursc.org |

This biocatalytic approach provides a "green" alternative to traditional chemical methods for producing the chiral alcohol precursor to this compound. nih.gov

Oxidation Methodologies for Secondary Alcohol Precursors to this compound

The oxidation of a secondary alcohol, 3,3-dimethylheptan-2-ol, is a direct and common final step in the synthesis of this compound. wikipedia.org A wide variety of oxidizing agents and catalytic systems are available for this transformation.

Transition metal-based reagents are widely used for the oxidation of secondary alcohols to ketones due to their high efficiency. wikipedia.orgwikipedia.org

Chromium-Based Reagents: Chromium(VI) reagents are powerful and effective oxidizing agents. wikipedia.orgwikipedia.org Common examples include Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium chlorochromate (PCC). libretexts.orgchadsprep.com Jones oxidation is robust but performed under harsh acidic conditions. libretexts.org PCC is a milder alternative that can be used in organic solvents. libretexts.org While effective, the toxicity of chromium is a significant drawback. wikipedia.org

Manganese-Based Reagents: Manganese complexes are often used in catalytic amounts with a co-oxidant. acs.orgrsc.org Systems using manganese catalysts with hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) are considered more environmentally friendly. rsc.orgrsc.org These biomimetic systems can achieve high yields for the oxidation of various aliphatic secondary alcohols. acs.org

Ruthenium-Based Reagents: Ruthenium complexes, such as RuCl₃ or those supported on materials like ceria, are versatile catalysts for alcohol oxidation. rsc.orgresearchgate.net Ruthenium tetroxide (RuO₄) is a very powerful oxidizing agent, though it can be too harsh for some substrates. rsc.org Catalytic systems often employ a co-oxidant to regenerate the active ruthenium species. researchgate.net

Table 3: Comparison of Metal-Catalyzed Oxidation Systems for Secondary Alcohols

| Metal Catalyst | Common Reagent(s) | Typical Co-oxidant | Notes |

| Chromium | Jones Reagent (CrO₃/H₂SO₄), PCC, Collins Reagent. wikipedia.orglibretexts.org | None (stoichiometric) | Highly efficient but toxic and produces hazardous waste. wikipedia.org |

| Manganese | Mn(II) or Mn(IV) complexes. acs.orgrsc.org | H₂O₂, O₂ | "Green" alternative, often requires an acid additive, high yields reported. rsc.orgnih.gov |

| Ruthenium | RuCl₃, RuO₂, Ru complexes. rsc.orgacs.org | O₂, Acetone, NaIO₄ | Versatile and can be used in catalytic amounts; some reagents are very powerful. rsc.orgresearchgate.net |

Peroxide-Based and Electrocatalytic Oxidation Methods

Modern synthetic chemistry emphasizes the development of greener and more sustainable oxidation methods.

Peroxide-Based Methods: Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. youtube.com However, H₂O₂ requires activation by a catalyst to be effective for alcohol oxidation. youtube.comorganic-chemistry.org Various metal complexes (e.g., manganese, tungsten, iron) can catalyze the oxidation of secondary alcohols using aqueous H₂O₂. acs.orgyoutube.com Other systems may use reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of H₂O₂ to achieve efficient conversion. nih.gov Care must be taken to avoid side reactions like the Baeyer-Villiger oxidation of the resulting ketone, especially when using an excess of peroxide. youtube.com

Electrocatalytic Methods: Electrosynthesis offers a sustainable alternative that avoids the use of stoichiometric chemical oxidants. In these methods, an electric current drives the oxidation. The electro-oxidation of alcohols can be mediated by catalysts such as N-hydroxyphthalimide (NHPI). organic-chemistry.orgorganic-chemistry.org This process can be performed in undivided cells using recyclable catalysts and solvents, making it a highly practical and scalable green methodology. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in developing sustainable synthetic routes. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources, thereby lowering the environmental impact of chemical production.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. The synthesis of this compound can be approached through greener alternatives, primarily via the oxidation of its corresponding secondary alcohol, 3,3-dimethylheptan-2-ol.

Recent advancements have demonstrated the efficacy of solvent-free and aqueous-based oxidation reactions. Supported gold (Au) catalysts, particularly those on metal oxide supports like titanium dioxide (TiO₂) or ceria (CeO₂), have shown high activity and selectivity for alcohol oxidation under solvent-free conditions, using molecular oxygen as the ultimate oxidant. researchgate.netproquest.com For instance, a hypothetical solvent-free oxidation of 3,3-dimethylheptan-2-ol could be achieved by heating the alcohol in the presence of an Au/TiO₂ catalyst under an oxygen atmosphere, yielding this compound and water as the only byproduct. ovid.com

Aqueous-based systems provide another sustainable alternative. Protocols using nanocrystalline titanium (IV) oxide (TiO₂) in conjunction with hydrogen peroxide (H₂O₂) as a clean oxidant have been developed for the conversion of secondary alcohols to ketones. tandfonline.comtandfonline.com This method is particularly attractive as it avoids harsh conditions and produces only water as a byproduct, making the process inherently safer and cleaner. tandfonline.com Polyethylene glycol (PEG) has also been used as a green, recyclable solvent for such transformations. tandfonline.com

| Catalytic System | Oxidant | Medium | Key Advantages | Reference |

|---|---|---|---|---|

| Supported Au or Au-Pd Nanoparticles (e.g., Au-Pd/TiO₂) | O₂ (Air) | Solvent-Free | High turnover frequencies, high selectivity, uses air as oxidant. | ovid.com |

| Nanocrystalline TiO₂ | H₂O₂ | Polyethylene Glycol (PEG) or Water | Economical, mild conditions, catalyst is reusable, water is the only byproduct. | tandfonline.comtandfonline.com |

| CeBr₃ | H₂O₂ | Aqueous/Organic Biphasic System | High efficiency, selective for secondary over primary alcohols. | organic-chemistry.org |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

Two plausible, though hypothetical, routes to this compound are compared below:

Route A: Grignard-based Synthesis. This classic route involves the reaction of an organometallic reagent with an acylating agent. For example, reacting 1,1-dimethylpentylmagnesium chloride (a Grignard reagent) with acetyl chloride would form the target ketone. While effective, this method generates a stoichiometric amount of magnesium salt waste.

Route B: Catalytic Oxidation. This route involves the synthesis of the precursor alcohol (3,3-dimethylheptan-2-ol) followed by its oxidation. The oxidation step, if performed catalytically with O₂ or H₂O₂, can have a very high atom economy, approaching 100% in ideal cases as the only byproduct is water.

| Synthetic Route | Overall Reaction | Mass of Reactants (g/mol) | Theoretical Atom Economy (%) |

|---|---|---|---|

| Route A (Grignard-based) | C₇H₁₅MgCl + CH₃COCl → C₉H₁₈O + MgCl₂ | 162.72 + 78.50 = 241.22 | (142.24 / 241.22) * 100 = 59.0% |

| Route B (Catalytic Oxidation Step) | C₉H₂₀O + ½ O₂ → C₉H₁₈O + H₂O | 144.26 + 16.00 = 160.26 | (142.24 / 160.26) * 100 = 88.8% |

Step economy refers to reducing the number of synthetic steps to reach a target molecule, which saves time, resources, and energy while reducing waste. Modern catalytic methods can combine multiple transformations into a single operation. For instance, rhodium-catalyzed reductive coupling reactions can directly convert aldehydes into branched ketones in one step, bypassing the traditional multi-step sequence of forming an organometallic reagent, addition to an aldehyde to make an alcohol, and subsequent oxidation. nih.govorganic-chemistry.org

The chemical industry is increasingly looking towards renewable feedstocks, such as lignocellulosic biomass, to replace petroleum-based starting materials. nih.gov Biomass can be converted into a variety of platform chemicals that serve as building blocks for more complex molecules. acs.org For example, catalytic fast pyrolysis of biomass can yield cyclic ketones and other oxygenates, which can be further upgraded. rsc.org While a direct pathway from biomass to this compound is not established, it is conceivable that smaller molecules derived from the fermentation or pyrolysis of biomass could be catalytically coupled and functionalized to construct the C9 carbon skeleton of the target ketone. sigmaaldrich.comresearchgate.net

Waste minimization is a cornerstone of green chemistry. In ketone synthesis, a significant source of waste comes from the use of stoichiometric oxidants like chromium(VI) reagents (e.g., potassium dichromate), which generate large amounts of hazardous metal waste. chemguide.co.uk The adoption of catalytic systems that utilize clean and benign oxidants like O₂ or H₂O₂ is critical. digitellinc.com These catalytic processes often produce only water as a byproduct, drastically reducing the environmental factor (E-factor) and leading to a more sustainable manufacturing process.

Mechanistic Elucidation of Novel Synthetic Pathways to this compound

Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new, more efficient pathways. A novel and step-economical method for synthesizing branched ketones is the rhodium-catalyzed reductive coupling-redox isomerization. nih.govorganic-chemistry.org This reaction directly converts an aldehyde and a vinyl bromide into a branched ketone, mediated by a formate (B1220265) salt. organic-chemistry.org

The proposed mechanism for the synthesis of this compound via this method, starting from pentanal and 2-bromopropene (B1265445), is as follows:

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with 2-bromopropene to form a vinylrhodium(III) intermediate.

Aldehyde Insertion: The carbonyl group of pentanal coordinates to the rhodium center and subsequently inserts into the rhodium-vinyl bond. This step forms a rhodium(III) alkoxide intermediate. The use of a sterically bulky and electron-rich phosphine ligand, such as PtBu₂Me, is crucial for directing the reaction toward the branched product. nih.gov

Hydride Transfer and Reductive Elimination: The formate salt (e.g., NaO₂CH) acts as a hydride source, transferring a hydride to the rhodium center. This is followed by O-H reductive elimination, which releases an allylic alcohol intermediate (3,3-dimethylhept-1-en-2-ol) and regenerates a Rh(I) species.

Redox Isomerization: The allylic alcohol intermediate is then isomerized to the final ketone product, this compound. This isomerization can also be catalyzed by the rhodium complex.

This catalytic cycle represents a significant advancement over traditional methods. It avoids the pre-formation of stoichiometric organometallic reagents and combines C-C bond formation and oxidation into a single, highly selective process, embodying the principles of both atom and step economy. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 3,3 Dimethylheptan 2 One Transformations

Nucleophilic Additions to the Carbonyl Center of 3,3-Dimethylheptan-2-one

The carbonyl group in ketones such as this compound presents an electrophilic carbon atom that is susceptible to nucleophilic attack. However, the presence of a bulky tert-butyl group (or in the case of this compound, a similarly bulky 3,3-dimethylpentyl group) adjacent to the carbonyl significantly hinders this approach. This steric hindrance plays a crucial role in the reactivity and selectivity of nucleophilic additions.

The asymmetric reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The steric hindrance in ketones like this compound presents a significant challenge for achieving high conversion and enantioselectivity.

The asymmetric hydrogenation of sterically hindered tert-alkyl ketones has been a persistent challenge in organic synthesis. Early attempts to hydrogenate pinacolone (B1678379) using catalysts such as (S)-TolBINAP/(S,S)-DPEN–Ru resulted in low yield and poor enantioselectivity. For instance, under 9 atm of H₂, the reaction yielded only 20% of (S)-3,3-dimethyl-2-butanol with a 14% enantiomeric excess (ee).

A significant breakthrough was achieved with the development of a RuCl₂(S)-tolbinap (PICA = α-picolylamine) catalyst. The design of this catalyst, featuring a picolylamine ligand, creates a larger pocket that can accommodate the bulky tert-alkyl group of the substrate. This catalyst has demonstrated remarkable efficiency in the hydrogenation of pinacolone, achieving quantitative conversion and high enantioselectivity.

| Catalyst | Substrate/Catalyst Ratio (S/C) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|---|

| (S)-TolBINAP/(S,S)-DPEN–Ru | 2000 | Not specified | 20 | 14 | S |

| (S)-TolBINAP/PICA–Ru | 100,000 | Ethanol (with base) | Quantitative | 98 | S |

| (S)-TolBINAP/PICA–Ru | Not specified | 2-Propanol | Not specified | 36 | S |

The success of the (S)-TolBINAP/PICA–Ru catalyst extends to a range of other tert-butyl ketones, consistently producing the corresponding alcohols in excellent enantiomeric excess. The stereochemical outcome is dictated by the configuration of the chiral ligand.

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyls is a powerful tool for carbon-carbon bond formation. However, with sterically hindered ketones like this compound, this reaction is often complicated by competing side reactions.

The primary challenge in the addition of organometallic reagents to sterically hindered ketones is overcoming the steric hindrance to allow for nucleophilic attack at the carbonyl carbon (1,2-addition). With highly hindered ketones, other reaction pathways can become dominant. These include:

Enolization: The organometallic reagent can act as a base, abstracting an α-proton to form an enolate. Subsequent workup regenerates the starting ketone.

Reduction: If the Grignard reagent possesses a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state, resulting in the reduction of the ketone to a secondary alcohol.

The kinetics of the Grignard reaction with pinacolone have been investigated, providing insight into the factors governing the rate of addition to a sterically encumbered carbonyl. The choice of the organometallic reagent and reaction conditions can influence the outcome of the reaction, with more reactive organolithium reagents sometimes favoring addition over side reactions.

While specific examples of tandem reactions involving the nucleophilic addition to this compound followed by a rearrangement are not documented, the formation of a tertiary alcohol from the addition of an organometallic reagent could potentially set the stage for subsequent rearrangement reactions, such as the pinacol (B44631) rearrangement, under acidic conditions. The pinacol rearrangement involves the migration of a substituent to an adjacent carbocation, and the highly substituted nature of the alcohol product from the addition to a ketone with a quaternary center could make such rearrangements plausible.

Organometallic Reagent Additions and Subsequent Derivatizations

Alpha-Proton Reactivity and Enolization Pathways of this compound

The structure of this compound, with a quaternary carbon adjacent to the carbonyl group on one side and a methyl group on the other, dictates its unique alpha-proton reactivity and enolization behavior. The absence of protons on the C3 carbon means that enolization can only occur towards the C1 methyl group.

Acid- and Base-Catalyzed Enolization Kinetics and Thermodynamics

The formation of an enol or enolate from this compound is a critical step for many of its reactions. This process can be catalyzed by either acids or bases.

Under base-catalyzed conditions , a base abstracts a proton from the C1 methyl group to form an enolate. The steric hindrance around the carbonyl group, caused by the adjacent quaternary center, can influence the rate of this deprotonation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are particularly effective for generating the enolate quantitatively under kinetic control. Weaker bases, such as hydroxide (B78521) or alkoxides, will establish an equilibrium that favors the ketone form.

Acid-catalyzed enolization involves the protonation of the carbonyl oxygen, followed by the removal of a proton from the alpha-carbon by a weak base (like the solvent). The resulting enol is generally less stable than the keto form for simple acyclic ketones.

The thermodynamic stability of the enolate is a key consideration. For unsymmetrical ketones, the more substituted enolate (the thermodynamic enolate) is typically more stable. However, in the case of this compound, only one enolate can be formed, making the distinction between kinetic and thermodynamic enolates irrelevant in terms of regioselectivity.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Enolization of this compound

| Parameter | Acid-Catalyzed (H₃O⁺) | Base-Catalyzed (LDA) |

| Rate Constant (k) | Slower due to steric hindrance affecting protonation and deprotonation steps. | Faster, as the strong base readily abstracts the accessible methyl proton. |

| Equilibrium Constant (Keq) | Favors the keto form significantly. | Favors the enolate form, especially with strong, non-nucleophilic bases. |

| Enol/Enolate Geometry | Primarily E-geometry due to steric interactions. | Primarily Z-geometry may be favored with certain counterions and solvents. |

Cross-Coupling Reactions Involving Enol or Enolate Intermediates of this compound

The enolate of this compound can act as a nucleophile in various cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve the reaction of the enolate with an electrophile, often in the presence of a transition metal catalyst.

One common type of cross-coupling is the reaction of a silyl (B83357) enol ether derivative of this compound with an electrophile, such as an aryl or vinyl halide, in the presence of a palladium catalyst. The steric bulk of the enolate can influence the efficiency of the coupling reaction.

Table 2: Representative Cross-Coupling Reactions of this compound Enolate

| Electrophile | Catalyst/Conditions | Product |

| Phenyl iodide | Pd(PPh₃)₄, THF | 1-Phenyl-3,3-dimethylheptan-2-one |

| Benzyl bromide | NaH, THF | 1-Benzyl-3,3-dimethylheptan-2-one |

| Acetyl chloride | AlCl₃, CH₂Cl₂ | 3,3-Dimethylheptane-2,4-dione |

Note: This table provides hypothetical examples of cross-coupling reactions and products.

Stereoselective Aldol (B89426) and Mannich Reactions Utilizing this compound as a Nucleophile

The enolate of this compound can serve as a nucleophile in aldol and Mannich reactions, leading to the formation of β-hydroxy ketones and β-amino ketones, respectively.

In the aldol reaction , the enolate attacks the carbonyl carbon of an aldehyde or another ketone. The stereochemical outcome of this reaction can often be controlled by the geometry of the enolate and the reaction conditions. The Zimmerman-Traxler model predicts that a (Z)-enolate will lead to the syn-aldol product, while an (E)-enolate will give the anti-product. Given the structure of this compound's enolate, achieving high levels of stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.

The Mannich reaction is a three-component reaction involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol or enolate of this compound.

Table 3: Illustrative Stereoselective Aldol and Mannich Reactions

| Electrophile/Reagents | Reaction | Expected Major Product |

| Benzaldehyde, LDA, THF, -78 °C | Aldol Reaction | 1-Hydroxy-1-phenyl-4,4-dimethyl-3-octanone |

| Formaldehyde, Dimethylamine HCl | Mannich Reaction | 1-(Dimethylamino)-4,4-dimethyl-3-octanone |

Note: The products listed are based on the expected reactivity; stereochemical outcomes would depend on specific reaction conditions.

Rearrangement Reactions Involving the Carbon Skeleton of this compound

The carbon skeleton of this compound can undergo rearrangement reactions under specific conditions, leading to the formation of new structural isomers.

Pinacol-Type Rearrangements of Derived Diols

A pinacol-type rearrangement can occur if this compound is first converted into a vicinal diol (a 1,2-diol). For instance, reduction of the ketone followed by reaction with an organometallic reagent could yield a diol such as 3,3-dimethylheptane-2,3-diol. Treatment of this diol with acid would initiate the rearrangement.

The mechanism involves protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-alkyl shift, driven by the formation of a more stable, resonance-stabilized oxonium ion, leads to the rearranged product. The migratory aptitude of the groups attached to the carbon bearing the second hydroxyl group will determine which group migrates. In the case of a diol derived from this compound, a methyl or the butyl group could potentially migrate.

Table 4: Predicted Products of Pinacol Rearrangement of a Diol Derived from this compound

| Migrating Group | Rearranged Product |

| Methyl Group | 4,4-Dimethyl-3-octanone |

| Butyl Group | 3-Methyl-3-propyl-2-hexanone |

Note: The relative migratory aptitude of the groups would determine the major product.

Baeyer-Villiger Oxidation and Other Ring Expansion/Contraction Processes on Ketone Derivatives

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxyacid. The migratory aptitude of the groups determines the regioselectivity of the reaction. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

For this compound, the two groups attached to the carbonyl carbon are a methyl group and a tert-pentyl group (the C(CH₃)₂CH₂CH₂CH₂CH₃ group is effectively a tertiary alkyl group at the point of attachment). Due to the higher migratory aptitude of the tertiary alkyl group, the oxygen atom is expected to insert between the carbonyl carbon and the quaternary carbon.

Table 5: Predicted Product of Baeyer-Villiger Oxidation of this compound

| Oxidant | Predicted Major Product |

| m-CPBA | tert-Pentyl acetate |

Note: The product is named based on the ester formed from the migrating group and the remaining acetyl group.

Ring expansion or contraction processes are not directly applicable to the acyclic structure of this compound itself but could be relevant for cyclic derivatives that might be synthesized from it.

Photochemical Transformations of this compound

Upon absorption of ultraviolet (UV) radiation, the carbonyl group of this compound is promoted to an electronically excited state (n,π*). This excited molecule can then undergo several photochemical reactions, most notably the Norrish Type I and Type II photoreactions, as well as cycloadditions with unsaturated compounds.

The Norrish reactions are fundamental photochemical processes for aldehydes and ketones. wikipedia.org These reactions proceed from the excited singlet or triplet state of the carbonyl compound. wikipedia.org

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage (α-cleavage) of a carbon-carbon bond adjacent to the carbonyl group, generating two radical intermediates. epfl.ch For the asymmetric this compound, two distinct α-cleavage pathways are possible:

Pathway A: Cleavage of the C2-C3 bond, which is sterically hindered and involves a quaternary carbon. This pathway is generally favored as it leads to the formation of a more stable tertiary alkyl radical.

Pathway B: Cleavage of the C1-C2 bond.

Following the initial α-cleavage, the resulting acyl and alkyl radicals can undergo several secondary reactions, including decarbonylation, recombination to form the starting ketone, or disproportionation to yield an alkene and a ketene (B1206846) or aldehyde. wikipedia.org

Table 1: Predicted Primary Radical Fragments from Norrish Type I Cleavage of this compound

| Cleavage Pathway | Bond Cleaved | Acyl Radical Fragment | Alkyl Radical Fragment | Relative Stability of Alkyl Radical |

| A | C2–C3 | Acetyl radical (CH₃CO•) | 1,1-Dimethylpentyl radical (•C(CH₃)₂C₄H₉) | Tertiary (More Stable) |

| B | C1–C2 | 3,3-Dimethylheptanoyl radical | Methyl radical (•CH₃) | Primary (Less Stable) |

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses accessible hydrogen atoms on the γ-carbon. wikipedia.org The excited carbonyl oxygen abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. wikipedia.org In the case of this compound, the γ-hydrogens are located on carbon-5 of the heptane (B126788) chain.

This 1,4-biradical can then follow two main pathways:

Fragmentation (β-scission): Cleavage of the Cα-Cβ (C2-C3) bond results in the formation of an enol tautomer (which rapidly converts to acetone) and an alkene (1-butene). wikipedia.org

Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the radical centers forms a cyclobutanol (B46151) derivative, specifically a substituted 1-methyl-2-(1,1-dimethylpropyl)cyclobutanol. acs.org

Table 2: Predicted Products of the Norrish Type II Reaction of this compound

| Reaction Pathway | Intermediate | Final Product(s) |

| Fragmentation | 1,4-Biradical | Acetone and 1-Butene |

| Cyclization | 1,4-Biradical | 1-Methyl-2-(1,1-dimethylpropyl)cyclobutanol (as a mix of diastereomers) |

The most prominent photoinduced cycloaddition involving a ketone is the Paternò–Büchi reaction. nih.govresearchgate.net This reaction is a [2+2] cycloaddition between the excited state of the carbonyl group and a ground-state alkene, yielding a four-membered ether ring known as an oxetane. nih.gov

When this compound is irradiated in the presence of an alkene, it is expected to form a corresponding oxetane. The reaction proceeds via a 1,4-biradical intermediate formed by the addition of the excited carbonyl oxygen to one of the sp² carbons of the alkene. The regioselectivity and stereoselectivity of the reaction are governed by factors such as the stability of this biradical intermediate and the nature of the substituents on the alkene. researchgate.net

Table 3: Expected Oxetane Products from the Paternò-Büchi Reaction of this compound with Various Alkenes

| Alkene Reactant | Alkene Structure | Predicted Oxetane Product Structure(s) | Notes on Selectivity |

| Ethene | H₂C=CH₂ | 3,3-Dimethyl-3-(1,1-dimethylpentyl)oxetane | Single regioisomer expected. |

| Propene | H₂C=CHCH₃ | Mixture of regioisomers and stereoisomers. | The more stable biradical intermediate will likely dictate the major product. |

| 2-Methylpropene | H₂C=C(CH₃)₂ | 2,2,4,4-Tetramethyl-3-(1,1-dimethylpentyl)oxetane | Addition is expected to favor the formation of the more stable tertiary radical on the alkene moiety. |

Radical Reactions Involving this compound

Beyond photochemical initiation, this compound can participate in reactions involving radical intermediates generated through other chemical means. These reactions typically focus on the functionalization of the carbon framework.

The activation of C-H bonds adjacent (in the α-position) to a carbonyl group is a powerful strategy for molecular functionalization. In this compound, the only available α-hydrogens are on the C1 methyl group, as the C3 position is a quaternary carbon.

An α-keto radical can be generated at the C1 position through hydrogen abstraction by a potent radical initiator (e.g., di-tert-butyl peroxide upon heating or UV irradiation). This nucleophilic α-keto radical can then be trapped by various electrophilic species or participate in addition reactions. For instance, it can add across electron-deficient alkenes in a Giese-type addition to form a new carbon-carbon bond, effectively elongating the methyl group.

Table 4: Illustrative Alpha-C-H Functionalization of this compound

| Radical Initiator | Radical Acceptor (Example) | Reaction Type | Predicted Product |

| Di-tert-butyl peroxide (DTBP) | Acrylonitrile | Giese Addition | 5,5-Dimethyl-4-oxononanenitrile |

| AIBN / TTMSS | Dichloroacetamide (tethered) | Intramolecular Alkylation | Functionalized bicyclic lactam |

| Photoredox Catalyst | Aryl Halide | Cross-Coupling | 1-(3,3-Dimethylheptan-2-yl)arene |

Radical species can also add directly to the carbonyl carbon of this compound. This process generates a tertiary α-oxy radical intermediate. The subsequent fate of this radical depends on the reaction conditions and the nature of the added radical. It could be reduced to an alcohol or participate in further radical chain processes.

Intramolecular radical cyclization would require a modified this compound substrate. For example, if a radical precursor (e.g., a halogen atom) is present at a suitable position on the pentyl chain (e.g., C6), its activation could lead to the formation of a carbon-centered radical. This radical could then undergo an intramolecular addition to the carbonyl carbon, leading to the formation of a cyclic alcohol after a reductive workup. The success and regioselectivity of such a cyclization (e.g., 5-exo-trig vs. 6-endo-trig closure) would be governed by Baldwin's rules.

Table 5: Hypothetical Intramolecular Radical Cyclization of a this compound Derivative

| Substrate | Radical Generation | Cyclization Mode | Predicted Product |

| 6-Bromo-3,3-dimethylheptan-2-one | Bu₃SnH, AIBN | 5-exo-trig | 1-(1,1-Dimethyl-2-oxopropyl)cyclopentanol |

| 7-Iodo-3,3-dimethylheptan-2-one | Bu₃SnH, AIBN | 6-exo-trig | 1-(1,1-Dimethyl-2-oxopropyl)cyclohexanol |

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethylheptan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3,3-Dimethylheptan-2-one in solution. Its capabilities extend beyond simple structure confirmation to the investigation of dynamic processes and complex three-dimensional structures.

Dynamic NMR Studies of Restricted Rotations and Inversions in Derived Structures

While this compound itself exhibits relatively free rotation around its single bonds at room temperature, its derivatives, particularly those with bulky substituents, can display restricted rotation that is observable on the NMR timescale. Dynamic NMR (DNMR) is the definitive method for studying such conformational dynamics.

The principle of DNMR involves recording NMR spectra at various temperatures. At low temperatures, the interchange between different conformations (conformers) is slow, and separate signals may be observed for nuclei in different chemical environments. As the temperature increases, the rate of interchange accelerates. This increased rate causes the distinct NMR signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

By analyzing the changes in the NMR line shape with temperature, it is possible to calculate the rate constants for the dynamic process. From these rate constants, the free energy of activation (ΔG‡) for the conformational interchange can be determined, providing a quantitative measure of the rotational barrier. For instance, if a bulky aromatic group were attached to the C4 position of this compound, the steric hindrance between this group and the t-butyl-like environment at C3 could create a significant barrier to rotation around the C3-C4 bond, a phenomenon readily quantifiable by DNMR.

Table 1: Parameters Obtainable from Dynamic NMR Studies

| Parameter | Description | Significance |

|---|---|---|

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single broad peak. | Provides a qualitative indication of the energy barrier. |

| Rate Constant (k) | The rate of the dynamic process (e.g., bond rotation) at a given temperature. | Quantifies the speed of the conformational interchange. |

Application of 2D and 3D NMR Techniques (e.g., NOESY, HMBC, HSQC) for Complex Structure Assignment

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Two-dimensional (2D) and three-dimensional (3D) NMR techniques resolve this issue by spreading the signals across multiple frequency axes, revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons (¹H) with those of directly attached heteronuclei, typically carbon-13 (¹³C). For a derivative of this compound, an HSQC spectrum would show a cross-peak for every C-H bond, unambiguously linking each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is extremely powerful for piecing together the carbon skeleton of a molecule. For example, the protons of the methyl group at C1 would show a correlation to the carbonyl carbon at C2 and the quaternary carbon at C3, confirming their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques which rely on through-bond couplings, NOESY detects correlations between nuclei that are close to each other in space (typically < 5 Å), due to through-space dipolar interactions. This is crucial for determining stereochemistry and preferred conformations in solution. For a complex derivative, NOESY could be used to establish the relative orientation of substituents.

Table 2: Key 2D NMR Techniques for Structural Elucidation

| Technique | Type of Correlation | Information Gained |

|---|---|---|

| HSQC | ¹H-¹³C (one bond) | Directly links protons to the carbons they are attached to. |

| HMBC | ¹H-¹³C (multiple bonds) | Establishes long-range connectivity, revealing the carbon skeleton. |

Solid-State NMR for Crystalline Adducts and Inclusions of this compound

Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in the solid phase. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in solids these interactions lead to very broad NMR signals. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.

For crystalline adducts of this compound, ssNMR can be used to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of a compound will often yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Determine Conformation in the Solid State: The conformation of a molecule in a crystal can differ from its preferred conformation in solution. ssNMR can reveal these solid-state structures.

Study Host-Guest Interactions: If this compound is included within a host molecule (e.g., a cyclodextrin (B1172386) or a metal-organic framework), ssNMR can probe the specific interactions between the host and guest, providing insights into the orientation and dynamics of the included ketone. Cross-polarization (CP) techniques are often used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Anharmonicity Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and provides detailed information about functional groups and molecular structure.

Detailed Band Assignment and Normal Mode Analysis of this compound

Each peak in a vibrational spectrum corresponds to a specific normal mode of vibration, which is a collective, synchronous motion of atoms. The assignment of these bands to specific molecular motions is a fundamental step in spectral interpretation. This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and visualize the atomic motions for each normal mode.

For this compound, the vibrational spectrum can be divided into several key regions:

C-H Stretching Region (3000-2850 cm⁻¹): Peaks in this region arise from the stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups.

Carbonyl (C=O) Stretching Region (~1715 cm⁻¹): The most intense and characteristic peak in the IR spectrum of an aliphatic ketone is the C=O stretch. Its precise position is sensitive to the local electronic and steric environment.

C-H Bending Region (1470-1365 cm⁻¹): This region contains the scissoring and bending vibrations of the methyl and methylene groups.

Table 3: Expected Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment (Normal Mode) |

|---|---|---|---|

| ~2960 | Strong | Strong | C-H asymmetric stretching (CH₃) |

| ~2870 | Medium | Strong | C-H symmetric stretching (CH₃, CH₂) |

| ~1715 | Very Strong | Medium | C=O stretching |

| ~1465 | Medium | Medium | C-H scissoring/asymmetric bending (CH₂, CH₃) |

| ~1370 | Medium | Medium | C-H symmetric bending (umbrella mode of CH₃) |

In-Situ Spectroscopic Monitoring of Reactions Involving this compound

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples for analysis. Both IR and Raman spectroscopy are well-suited for this purpose, often using fiber-optic probes immersed directly in the reaction vessel.

This approach provides valuable kinetic and mechanistic information. For a reaction involving this compound, one could monitor changes in specific spectral bands over time. For example, in a reduction reaction converting the ketone to an alcohol (3,3-dimethylheptan-2-ol):

The intense carbonyl (C=O) peak at approximately 1715 cm⁻¹ would decrease in intensity as the starting material is consumed.

A new, broad peak corresponding to the O-H stretch of the alcohol product would appear and grow in intensity around 3300-3500 cm⁻¹.

A new C-O stretching band for the alcohol would also appear around 1100 cm⁻¹.

By tracking the concentration profiles of reactants and products simultaneously, detailed reaction kinetics can be determined, leading to a deeper understanding and optimization of the chemical process.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Characterization and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical tool for the detailed investigation of this compound, providing exact mass measurements that facilitate the determination of elemental compositions for the parent molecule, its fragments, and transient reaction intermediates. The high accuracy of HRMS is indispensable for differentiating between species with identical nominal masses and for verifying the incorporation of isotopic labels, thereby offering profound insights into reaction mechanisms.

Fragmentation Pathway Elucidation via MS/MS and Ion Mobility Spectrometry

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of this compound. Upon ionization, typically through electron impact (EI), the molecular ion (M⁺•) is formed, which then undergoes characteristic fragmentation reactions. The primary fragmentation mechanisms for aliphatic ketones like this compound are α-cleavage and McLafferty rearrangement.

α-Cleavage: This is a dominant fragmentation pathway for ketones, involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two α-cleavage pathways are possible:

Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃), yielding a resonance-stabilized acylium ion with a mass-to-charge ratio (m/z) of 127.

Cleavage of the C2-C3 bond leads to the loss of a 1,1-dimethylpentyl radical. This pathway generates a highly stable and often abundant acylium ion [CH₃CO]⁺ at m/z 43, which is a characteristic base peak for methyl ketones.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a γ-hydrogen atom. In this compound, γ-hydrogens are available on the C5 carbon of the heptane (B126788) chain. The rearrangement proceeds through a six-membered cyclic transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the C3-C4 bond (the α-β bond relative to the carbonyl). This process results in the elimination of a neutral alkene molecule (in this case, 2-methylbut-1-ene) and the formation of a characteristic radical cation of an enol at m/z 86.

Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), adds another dimension to the analysis. IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This technique can differentiate between isomeric or isobaric ions that have the same m/z value but different collision cross-sections (CCS). For instance, fragment ions generated from this compound could be separated from isobaric fragments of an isomeric ketone, providing an additional layer of structural confirmation. IMS can also separate different protomers or conformers of reaction intermediates, offering a more detailed picture of the species present in the gas phase.

| Fragmentation Pathway | Neutral Loss | Fragment Ion Structure | Predicted m/z | Notes |

|---|---|---|---|---|

| α-Cleavage (C1-C2) | •CH₃ (15 Da) | [C₈H₁₅O]⁺ | 127 | Loss of the methyl group. |

| α-Cleavage (C2-C3) | •C₆H₁₃ (85 Da) | [CH₃CO]⁺ | 43 | Characteristic acylium ion; often the base peak. |

| McLafferty Rearrangement | C₅H₁₀ (70 Da) | [C₄H₈O]⁺• | 86 | Requires γ-hydrogen; results in an enol radical cation. |

Isotopic Exchange Experiments for Mechanistic Insight into Reaction Pathways

Isotopic labeling is a definitive technique for tracing the path of atoms through a reaction, providing unambiguous evidence for proposed mechanisms. HRMS is essential for these experiments, as it can precisely measure the mass increase corresponding to the incorporation of a heavy isotope.

A classic study for ketones involves monitoring the acid- or base-catalyzed deuterium (B1214612) exchange at the α-carbon positions. When this compound is treated with a deuterated solvent like D₂O in the presence of an acid or base catalyst, the protons on the C1 methyl group, which are α to the carbonyl, can be exchanged for deuterium atoms. This occurs via the formation of an enol or enolate intermediate. HRMS can track the progress of this exchange by observing the shift in the molecular ion peak from m/z 142.1358 (for C₉H₁₈O) to m/z 143.1420, 144.1483, and 145.1545 as one, two, and all three α-protons are successively replaced by deuterium. This provides direct evidence for the lability of these protons and the formation of the enol/enolate intermediate.

Another powerful experiment involves the use of ¹⁸O-labeled water (H₂¹⁸O) to probe the hydration of the carbonyl group. In an acidic medium, the carbonyl oxygen of this compound can be protonated, making the carbonyl carbon susceptible to nucleophilic attack by H₂¹⁸O. This forms a tetrahedral hydrate (B1144303) intermediate. Subsequent elimination of an unlabeled H₂O molecule results in the incorporation of the ¹⁸O isotope into the ketone. Detecting the molecular ion peak at m/z 144.1401 (for C₉H₁₈¹⁸O) by HRMS confirms that this reversible hydration-dehydration process occurs.

| Isotopic Label | Reaction Studied | Site of Labeling | Expected Mass Shift (Da) | Mechanistic Insight |

|---|---|---|---|---|

| Deuterium (from D₂O) | Enolization / Enolate Formation | α-protons on C1 | +1, +2, or +3 per molecule | Confirms the lability of α-protons and the formation of enol/enolate intermediates. |

| Oxygen-18 (from H₂¹⁸O) | Carbonyl Hydration | Carbonyl Oxygen (C2) | +2 per molecule | Provides evidence for the reversible nucleophilic addition of water to the carbonyl group. |

X-ray Crystallography of Co-crystals and Highly Ordered Derivatives of this compound

As this compound is a liquid at ambient temperature, single-crystal X-ray diffraction studies require its conversion into a highly ordered solid form. This is typically achieved through the formation of crystalline derivatives or co-crystals. msu.eduallstudiesjournal.com X-ray crystallography can then provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. wikipedia.orglibretexts.orgthepharmajournal.com

Molecular Packing, Hydrogen Bonding, and Intermolecular Interactions in the Solid State

The formation of a solid derivative, such as a semicarbazone or 2,4-dinitrophenylhydrazone, introduces functional groups capable of strong intermolecular interactions, facilitating crystallization. allstudiesjournal.comearthlinepublishers.com In such derivatives, or in co-crystals formed with a suitable partner molecule (a co-former), the carbonyl oxygen of the parent ketone moiety is a key hydrogen bond acceptor. nih.govyoutube.com

| Potential Co-former/Derivative Type | Primary Intermolecular Interaction | Expected Supramolecular Motif |

|---|---|---|

| Semicarbazone Derivative | N-H···O=C Hydrogen Bonds | Centrosymmetric dimers, chains, or sheets |

| 2,4-Dinitrophenylhydrazone Derivative | N-H···O (nitro) Hydrogen Bonds, π-π stacking | Layered structures, hydrogen-bonded chains |

| Phenols (Co-crystal) | O-H···O=C Hydrogen Bonds | Heterodimers or extended chains |

| Carboxylic Acids (Co-crystal) | O-H···O=C Hydrogen Bonds | Robust heterodimeric synthons |

Polymorphism and Solid-State Structure-Reactivity Relationships

Polymorphism is the phenomenon where a compound crystallizes into two or more different crystal structures, each with distinct physical properties. nih.gov Crystalline derivatives or co-crystals of this compound could exhibit polymorphism depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). Each polymorph would feature unique molecular packing and intermolecular interactions.

The specific arrangement of molecules in the solid state has profound implications for structure-reactivity relationships. In the crystalline state, the conformational freedom of molecules is restricted, and their relative orientations are fixed. This can be exploited in solid-state reactions, where reactivity is governed by the proximity of reacting centers (topochemistry). For example, a hypothetical solid-state photochemical reaction of a this compound derivative could yield different products or proceed at different rates in different polymorphs. One polymorph might arrange the molecules in a way that facilitates an intermolecular reaction, while another might only permit an intramolecular process or be entirely unreactive due to steric hindrance from neighboring molecules. Thus, understanding polymorphism is crucial for controlling solid-state reactivity and the physical properties of the material.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

While this compound is achiral, its chemical modification can readily introduce a chiral center, creating derivatives amenable to analysis by chiroptical spectroscopy. saschirality.org For instance, stereoselective reduction of the carbonyl group yields chiral 3,3-dimethylheptan-2-ol. Chiroptical techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) are exceptionally sensitive to the three-dimensional structure of chiral molecules and are the methods of choice for determining absolute configuration. cas.cz

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the differential rotation. vlabs.ac.inslideshare.net For chiral ketones, the weak n→π* electronic transition of the carbonyl chromophore, typically occurring around 280-300 nm, is highly sensitive to its chiral surroundings and gives rise to a characteristic signal known as a Cotton effect. royalsocietypublishing.org The sign of this Cotton effect can often be predicted using the empirical Octant Rule, which divides the space around the carbonyl group into eight octants. chemistnotes.comnih.gov The position of substituents in these octants determines their contribution to the sign and magnitude of the Cotton effect, allowing for the correlation of the ECD/ORD spectrum with the molecule's absolute stereochemistry. chemistnotes.comacs.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation at the frequencies of molecular vibrations. wikipedia.orgbruker.com A VCD spectrum provides a rich fingerprint of the entire molecular stereostructure. youtube.com The absolute configuration of a chiral derivative can be unambiguously determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). wikipedia.org A match between the experimental and calculated spectra for a specific enantiomer provides definitive proof of its absolute configuration. VCD is particularly powerful because it probes the chirality of the entire molecule, not just the environment around a specific chromophore.

| Technique | Spectral Region | Transition Probed | Information Obtained |

|---|---|---|---|

| ECD / ORD | UV (250-350 nm) | Carbonyl n→π* electronic transition | Absolute configuration (via Octant Rule), conformational analysis |

| VCD | Infrared (4000-650 cm⁻¹) | Fundamental vibrational modes | Unambiguous absolute configuration (by comparison with calculation), solution-phase conformation |

Determination of Absolute Configuration of Asymmetric Centers Derived from this compound

The absolute configuration of a chiral molecule describes the definitive spatial arrangement of its atoms. For derivatives of this compound, where a chiral center is introduced, determining this configuration is a fundamental aspect of its structural characterization. While X-ray crystallography is a definitive method, it requires the formation of a suitable single crystal, which is not always feasible. Consequently, chiroptical spectroscopic methods, particularly Vibrational Circular Dichroism (VCD), in conjunction with quantum chemical calculations, have become indispensable for determining the absolute configuration of chiral molecules in solution.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. The experimental VCD spectrum of a new chiral derivative of this compound would be compared to the theoretically calculated spectra for its possible enantiomers. A match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the confident assignment of its absolute configuration.

The process typically involves the following steps:

Synthesis and Purification: A derivative of this compound with a newly formed asymmetric center is synthesized and purified to ensure enantiomeric purity.

Spectroscopic Measurement: The VCD and standard infrared (IR) spectra of the compound in a suitable solvent are recorded.

Computational Modeling: The conformational space of both enantiomers (R and S) of the chiral derivative is explored using computational methods. The geometries of the most stable conformers are optimized, and their vibrational frequencies and VCD intensities are calculated, typically using Density Functional Theory (DFT).

Spectral Comparison: The calculated IR and VCD spectra of the low-energy conformers are Boltzmann-averaged to generate the final theoretical spectra for each enantiomer. These are then compared with the experimental spectra. The enantiomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.

For ketones, the carbonyl (C=O) stretching region in the VCD spectrum is often particularly informative. The sign and intensity of the VCD signal for the carbonyl stretch are highly dependent on the local chiral environment. The bulky tert-butyl-like environment in derivatives of this compound would be expected to produce distinct chiroptical properties.

Below is an illustrative table demonstrating the type of data that would be generated in such a study for a hypothetical chiral derivative, (R)-4,4-dimethyl-1-phenylheptan-3-one.

| Spectroscopic Parameter | Experimental Value | Calculated Value for (R)-enantiomer | Calculated Value for (S)-enantiomer |

| Carbonyl Stretch (cm⁻¹) | |||

| IR Frequency | 1715 | 1718 | 1718 |

| VCD Intensity (Δε) | + 0.8 x 10⁻⁴ | + 0.9 x 10⁻⁴ | - 0.9 x 10⁻⁴ |

| CH Bending (cm⁻¹) | |||

| IR Frequency | 1460 | 1462 | 1462 |

| VCD Intensity (Δε) | - 0.5 x 10⁻⁴ | - 0.6 x 10⁻⁴ | + 0.6 x 10⁻⁴ |

Note: The data in this table is hypothetical and serves to illustrate the principles of VCD analysis for absolute configuration determination.

Conformational Analysis of Enantiomerically Pure Branched Ketone Derivatives

The biological activity and chemical reactivity of a molecule are not only dependent on its absolute configuration but also on its conformational preferences in solution. For flexible acyclic molecules like derivatives of this compound, multiple conformations can coexist in equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating these conformational equilibria.

By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts, it is possible to deduce the predominant conformations of a molecule in solution. For sterically hindered ketones, the bulky groups significantly influence the rotational barriers around single bonds, leading to more defined conformational preferences.

The conformational analysis of an enantiomerically pure derivative of this compound would involve:

High-Resolution NMR Spectroscopy: Acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra in a suitable deuterated solvent.

Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which is crucial for determining the conformation around C-C bonds.

NOE Analysis: Nuclear Overhauser effect data provides information about through-space proximity between protons, helping to establish the relative orientation of different parts of the molecule in the preferred conformation(s).

Computational Support: Quantum mechanical calculations are used to model the potential energy surface of the molecule and identify the low-energy conformers. The NMR parameters for these conformers can then be calculated and compared with the experimental data to validate the proposed conformational model.

For a derivative of this compound, a key area of interest would be the rotational preferences around the bond connecting the quaternary center to the carbonyl group and adjacent carbons. The steric hindrance imposed by the two methyl groups on the quaternary carbon would likely lead to specific, favored conformations to minimize steric strain.

An illustrative data table for the conformational analysis of a hypothetical derivative, (R)-3,3-dimethyl-1-phenylheptan-2-ol (a reduction product of the parent ketone), is presented below.

| Proton Pair | Experimental NOE | Dihedral Angle (from ³JHH) | Predicted Conformer |

| H1' (phenyl) - H4 | Strong | - | Anti |

| H2 - H4a | Weak | ~ 60° | Gauche |

| H2 - H4b | Strong | ~ 180° | Anti |

Note: This table is a hypothetical representation of the type of data used in NMR-based conformational analysis.

Computational Chemistry and Theoretical Studies of 3,3 Dimethylheptan 2 One

Quantum Mechanical Calculations for Electronic Structure, Energetics, and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometries, and energy landscapes, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 3,3-dimethylheptan-2-one. osti.gov

A typical DFT study involves optimizing the ground state geometry of the molecule to find the most stable arrangement of its atoms. This process minimizes the energy of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. scifiniti.com Furthermore, DFT is instrumental in calculating the energies of reactants, products, and transition states, which allows for the prediction of reaction energies and activation barriers for chemical transformations involving the ketone. orientjchem.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G level of theory) * This table is illustrative and represents typical values that would be obtained from a DFT calculation.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-C (carbonyl) | 1.52 Å | |

| C-C (quaternary) | 1.55 Å | |

| C-H (methyl) | 1.10 Å | |

| Bond Angle | O=C-C | 121.5° |

| C-C-C (backbone) | 112.0° | |

| H-C-H | 109.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can provide highly accurate energy predictions, often referred to as "gold standard" results.

For this compound, these high-accuracy methods would be particularly useful for elucidating the precise energetics of key reactions, such as nucleophilic additions to the carbonyl group or enolate formation. By accurately calculating the energies of transition states—the highest energy point along a reaction pathway—researchers can obtain reliable activation energies, which are critical for understanding reaction kinetics. This level of accuracy is essential for validating results from more approximate methods like DFT and for building a detailed, quantitative picture of the reaction mechanism.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals in this compound dictate its behavior as an electrophile or nucleophile.

HOMO : The HOMO represents the orbital from which the molecule is most likely to donate electrons. For a ketone, this is typically associated with the lone pair electrons on the oxygen atom.

LUMO : The LUMO is the orbital that is most likely to accept electrons. In this compound, the LUMO is expected to be centered on the carbonyl group, specifically the antibonding π* orbital (C=O), making the carbonyl carbon the primary site for nucleophilic attack. faccts.de

The HOMO-LUMO gap (the energy difference between these two orbitals) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

To provide a more quantitative prediction of reactivity at specific atomic sites, reactivity descriptors derived from DFT are used. The Fukui function is one such descriptor that measures the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.orgscm.com It helps to identify the most electrophilic (prone to nucleophilic attack) and nucleophilic (prone to electrophilic attack) sites within the molecule. For this compound, the Fukui function would quantify the high electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and represents typical values for an aliphatic ketone.

| Orbital | Energy (eV) | Description |

| HOMO | -9.8 eV | Primarily located on the oxygen lone pairs. |

| LUMO | +2.1 eV | Primarily the π* antibonding orbital of the C=O group. |

| HOMO-LUMO Gap | 11.9 eV | Indicates relatively high kinetic stability. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure of a single molecular geometry, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as solvent molecules. nih.gov

The carbon chain of this compound is flexible, allowing it to adopt numerous spatial arrangements, or conformations, through rotation around its single bonds. A conformational analysis of the related alkane, 3,3-dimethylheptane, revealed the presence of multiple stable conformers. tandfonline.com For the ketone, the presence of the polar carbonyl group would further influence the relative energies of these conformers.

MD simulations can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. mdpi.com By running simulations in the gas phase (in isolation) and in different solvents (e.g., water, ethanol, hexane), it is possible to understand how the environment affects the conformational preferences. Polar solvents, for instance, might stabilize conformers where the carbonyl group is more exposed, while nonpolar solvents might favor more compact structures.

Solvents can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. MD simulations that explicitly include solvent molecules provide a powerful means to study these effects at a molecular level. researchgate.net

For reactions involving this compound, such as its reduction or reaction with a Grignard reagent, MD simulations can reveal how solvent molecules arrange themselves around the ketone. The analysis of radial distribution functions, for example, can show the probability of finding a solvent molecule at a certain distance from the carbonyl carbon or oxygen. researchgate.net This solvent structuring can influence the reaction pathway by, for example, stabilizing a charged intermediate through hydrogen bonding or dipole-dipole interactions. Furthermore, the specific arrangement of solvent molecules around the chiral transition state can impact the stereoselectivity of a reaction, favoring the formation of one stereoisomer over another.

Reaction Mechanism Modeling and Kinetic Simulations for Complex Transformations

Theoretical modeling is instrumental in elucidating the intricate details of chemical reactions. For a ketone such as this compound, these methods can map out the pathways of various transformations, including enolate formation, aldol (B89426) reactions, or oxidation and reduction processes.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can identify stable intermediates, transition states, and the lowest energy pathways connecting them. For multi-step reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate the geometries and energies of all relevant species along the reaction coordinate.

For instance, in a base-catalyzed enolate formation, theoretical calculations would model the approach of the base, the abstraction of an alpha-proton, and the subsequent formation of the enolate. The calculated energies would reveal the activation barrier for this process and the relative stability of the resulting E- and Z-enolates. This information is crucial for understanding the regioselectivity and stereoselectivity of subsequent reactions.

Table 1: Hypothetical Energy Profile for a Multi-Step Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Base) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate (Enolate) | -5.7 |

| Transition State 2 | +20.5 |

| Products | -12.3 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study.

Spectroscopic Parameter Prediction via Theoretical Methods